molecular formula C13H9BrF2OZn B14875616 2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide

2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14875616
M. Wt: 364.5 g/mol
InChI Key: MHKWGZTXSMBXIX-UHFFFAOYSA-M
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Description

2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide\text{2-[(2',4'-Difluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{2-[(2',4'-Difluorophenoxy)methyl]phenylzinc bromide} 2-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn→2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in tetrahydrofuran to stabilize the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups.

    Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like tetrahydrofuran. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It aids in the development of biologically active compounds, including potential drug candidates.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it donates its phenyl group to an electrophilic partner, facilitated by a transition metal catalyst. The molecular targets and pathways involved include the activation of the zinc-carbon bond and the subsequent transfer of the phenyl group to the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide

Uniqueness

Compared to similar compounds, 2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide offers unique reactivity due to the presence of the difluorophenoxy group, which can influence the electronic properties and steric hindrance of the molecule. This makes it particularly useful in selective organic transformations where other organozinc reagents might not be as effective.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

MHKWGZTXSMBXIX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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